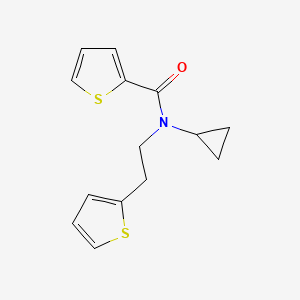

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDQRHBIJNPXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stepwise Synthesis via Acyl Chloride Intermediate

The most widely reported method involves a two-step process: (1) synthesis of thiophene-2-carbonyl chloride and (2) amide bond formation with N-cyclopropyl-2-(thiophen-2-yl)ethylamine.

Preparation of Thiophene-2-Carbonyl Chloride

Thiophene-2-carboxylic acid is treated with oxalyl chloride (2.5–3.0 equivalents) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF, 0.1 equivalents) accelerates the reaction by generating the reactive acyl chloride intermediate. The mixture is stirred at room temperature for 6–8 hours, followed by solvent evaporation under reduced pressure to yield thiophene-2-carbonyl chloride as a pale-yellow liquid (yield: 92–95%).

Key Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Anhydrous DCM | |

| Reagent | Oxalyl chloride (2.5 eq) | |

| Catalyst | DMF (0.1 eq) | |

| Temperature | 25°C | |

| Reaction Time | 6–8 hours |

Amide Bond Formation

The acyl chloride is reacted with N-cyclopropyl-2-(thiophen-2-yl)ethylamine (1.1 equivalents) in DCM using triethylamine (TEA, 1.2 equivalents) as a base. The reaction proceeds at 0–5°C to minimize side products, followed by gradual warming to room temperature. After 12–16 hours, the mixture is quenched with water, and the organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a white solid (yield: 68–75%).

Optimization Insights

- Stoichiometry : Excess amine (1.1 eq) ensures complete consumption of acyl chloride.

- Temperature Control : Low-temperature addition reduces epimerization and hydrolysis risks.

- Purification : Gradient elution (10–30% ethyl acetate in hexane) resolves byproducts like unreacted amine or dimerized species.

One-Pot Synthesis Using Coupling Agents

An alternative approach employs carbodiimide-based coupling agents (e.g., EDCI or DCC) with hydroxybenzotriazole (HOBt) to directly conjugate thiophene-2-carboxylic acid and the amine. This method bypasses acyl chloride formation, enhancing safety and scalability.

Procedure

Thiophene-2-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) are dissolved in DCM under nitrogen. After 30 minutes of activation, N-cyclopropyl-2-(thiophen-2-yl)ethylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 24 hours. The mixture is diluted with DCM, washed with 1M HCl and saturated NaHCO₃, dried, and concentrated. Recrystallization from ethanol yields the product (yield: 60–65%).

Advantages and Limitations

Characterization and Analytical Data

Mechanistic Considerations

Industrial-Scale Adaptations

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Acyl Chloride Route | 68–75 | >98 | High | Moderate |

| Coupling Agent Route | 60–65 | >95 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine or iodine can be used for halogenation reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide may exhibit potential anticancer properties. Preliminary investigations suggest that this compound can inhibit specific protein-protein interactions or enzyme activities that are crucial in cancer progression. For instance, it has been shown to modulate signaling pathways such as ERK signaling, which plays a vital role in cell differentiation and proliferation.

Antimicrobial Properties

The compound is also being explored for its antimicrobial activities. Research on thiophene derivatives has demonstrated their effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The structural characteristics of this compound may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in palladium-catalyzed cross-coupling reactions allows chemists to create more complex molecules. This property is particularly useful in the synthesis of other thiophene-based compounds, which are often utilized in pharmaceuticals and agrochemicals .

Material Science

The unique properties of this compound also lend themselves to applications in material science. Thiophene derivatives are known for their conductive properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of cyclopropyl groups may enhance the stability and performance of materials derived from this compound .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and ethyl groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Rotigotine Derivatives (USP Pharmacopeial Standards)

Rotigotine Hydrochloride and its related compounds () share key structural features with the target molecule, particularly the N-alkyl/aryl-thiophene-ethyl motif:

| Compound Name | Molecular Formula | Key Structural Differences vs. Target Compound |

|---|---|---|

| Rotigotine Hydrochloride | C₁₉H₂₅NOS·HCl | Contains a tetrahydronaphthalen-1-ol core instead of cyclopropane. |

| Rotigotine Related Compound G | C₂₂H₂₅NOS₂·HCl | Features bis[2-(thiophen-2-yl)ethyl]amino substitution. |

| Rotigotine Related Compound H | C₁₉H₂₄NOS₂·HCl | Includes a methoxy-tetrahydronaphthalen-2-amine group. |

Key Observations :

- The target compound’s cyclopropyl group introduces steric constraint absent in Rotigotine’s flexible tetrahydronaphthalenol or propyl chains, which may alter receptor-binding kinetics or metabolic pathways .

- Dual thiophene rings in the target compound (one in the carboxamide, another in the ethyl chain) could enhance π-π stacking or hydrophobic interactions compared to single-thiophene analogs like Rotigotine Hydrochloride.

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

This nitro-substituted carboxamide (C₁₂H₁₀N₂O₃S) shares the thiophene-2-carboxamide backbone but differs in the aromatic substituent:

Key Observations :

Thiophene vs. Furan Carboxamides

highlights differences between thiophene-2-carboxamide and furan-2-carboxamide derivatives. For example:

- C–S bond lengths in thiophene rings (1.70–1.72 Å) differ from C–O bonds in furan (1.36 Å), affecting electronic properties and intermolecular interactions (e.g., C–H⋯S vs. C–H⋯O).

- Thiophene’s larger atomic radius (sulfur vs.

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H14N2OS

- Molecular Weight : 226.31 g/mol

- CAS Number : Not specified in the sources but can be derived from the chemical structure.

Structure

The compound features a cyclopropyl group attached to a thiophene ring, which is known for its role in various biological activities, particularly in anti-cancer and anti-inflammatory applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, substituted thiophene derivatives have been shown to inhibit cellular proliferation in cancer cell lines.

Case Study: Thiophene Derivatives

A study on substituted thiophene derivatives demonstrated their efficacy against various cancer types, including:

- Breast Cancer (MCF-7) : IC50 values ranging from 0.65 to 15.63 µM were reported for different derivatives, indicating potent cytotoxic effects .

- Leukemia : Certain derivatives exhibited GI50 values at sub-micromolar concentrations against T acute lymphoblastic leukemia cell lines .

The mechanisms through which these compounds exert their biological effects include:

- Apoptosis Induction : Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells by activating the p53 pathway and caspase cleavage .

- Inhibition of Key Enzymes : Some studies suggest that thiophene derivatives may inhibit enzymes involved in tumor progression, such as CDC7 and PKA .

Fungicidal Activity

In addition to anticancer properties, this compound has shown fungicidal activity. A related study reported EC50 values for various thiophene derivatives, indicating their potential as antifungal agents:

Comparative Analysis of Biological Activities

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions starting with thiophene-2-carboxylic acid derivatives and cyclopropylamine intermediates. Key steps include:

- Coupling reactions : Use carbodiimides (e.g., DCC) or phosphonium salts to activate the carboxylic acid for amide bond formation .

- Solvent selection : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred to stabilize intermediates and enhance reaction efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) are often employed to accelerate reaction rates while minimizing side products .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm) and thiophene protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 319.39 for C15H13NO3S2) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions), critical for understanding conformational stability .

Advanced: How can researchers address low yields in the final amidation step during synthesis?

Low yields often stem from steric hindrance at the cyclopropyl group or competing side reactions. Mitigation strategies include:

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity during amide coupling .

- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl or amine groups) on intermediates to prevent undesired side reactions .

- High-throughput screening : Test reaction parameters (e.g., solvent polarity, temperature gradients) to identify optimal conditions .

Advanced: What methodologies are used to evaluate the compound’s biological activity and mechanism of action?

- In vitro assays :

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or COX-2, guided by crystallographic data .

- SAR studies : Compare derivatives with modified cyclopropyl or thiophene groups to identify pharmacophore elements .

Advanced: How do structural variations in analogous compounds affect bioactivity?

Comparative studies reveal:

- Cyclopropyl vs. cyclohexyl : Cyclopropyl derivatives show enhanced metabolic stability but reduced solubility, impacting bioavailability .

- Thiophene substitution : 2-Thiophene analogs exhibit stronger π-π stacking with aromatic residues in target proteins than 3-substituted variants .

- Amide vs. sulfonamide : Amide linkages improve hydrogen-bonding interactions, correlating with higher inhibitory potency in enzyme assays .

Data Contradiction: How to resolve discrepancies in reported dihedral angles of crystal structures?

Conflicting dihedral angles (e.g., 8.5° vs. 13.5° in thiophene-phenyl interactions) may arise from:

- Crystallization conditions : Solvent polarity and temperature during crystal growth can induce conformational flexibility .

- X-ray resolution : High-resolution data (≤0.8 Å) reduce measurement errors. Re-refinement of deposited structures using software like SHELXL is recommended .

Methodological Challenge: What strategies improve reproducibility in multi-step syntheses?

- Standardized protocols : Document reaction parameters (e.g., stirring speed, inert gas flow) to minimize batch-to-batch variability .

- Intermediate characterization : Validate purity at each step via TLC or HPLC .

- Collaborative validation : Cross-laboratory replication studies using shared reference samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.